

# 1-Ethoxy-2-propanol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Ethoxy-2-propanol**

Cat. No.: **B074678**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for their determination, and key industrial applications of **1-Ethoxy-2-propanol**.

## Chemical and Physical Properties

**1-Ethoxy-2-propanol**, also known as propylene glycol monoethyl ether (PGME), is a colorless liquid with a characteristic ether-like odor.<sup>[1]</sup> It is a versatile solvent used in a wide range of industrial applications, including coatings, inks, and cleaners.<sup>[2][3][4]</sup>

## General Properties

| Property         | Value                                         | Source(s) |
|------------------|-----------------------------------------------|-----------|
| Chemical Formula | C <sub>5</sub> H <sub>12</sub> O <sub>2</sub> | [2]       |
| Molecular Weight | 104.15 g/mol                                  |           |
| CAS Number       | 1569-02-4                                     | [2]       |
| Appearance       | Colorless liquid                              | [3]       |
| Odor             | Ether-like                                    | [1]       |

## Physical Properties

A summary of the key physical properties of **1-Ethoxy-2-propanol** is presented below.

| Property            | Value                | Source(s) |
|---------------------|----------------------|-----------|
| Boiling Point       | 132 °C               | [5]       |
| Melting Point       | -100 °C              | [5]       |
| Density             | 0.897 g/mL at 20 °C  | [5]       |
| Solubility in Water | Miscible             | [1]       |
| Vapor Pressure      | 9.8 mmHg at 25 °C    | [2]       |
| Flash Point         | 38.5 °C (closed cup) |           |
| Refractive Index    | 1.407                |           |

## Experimental Protocols

This section details the standard methodologies for determining the key physical properties of **1-Ethoxy-2-propanol**.

### Determination of Boiling Point

The boiling point of **1-Ethoxy-2-propanol** can be determined using a standard distillation method as outlined in ASTM D1078.[6][7][8][9][10]

**Principle:** This method involves distilling a small sample of the liquid and recording the temperature at which the liquid-vapor equilibrium is established at a given atmospheric pressure.

**Apparatus:**

- Distillation flask
- Condenser
- Receiving graduate
- Thermometer calibrated for the expected boiling range

- Heating mantle or oil bath

Procedure:

- A measured volume of **1-Ethoxy-2-propanol** is placed in the distillation flask.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
- Heating is continued, and the temperature is recorded as the vapor column rises. The temperature at which the last of the liquid evaporates is the final boiling point.
- The observed boiling point is corrected to standard atmospheric pressure.

## Determination of Density

The density of **1-Ethoxy-2-propanol** can be accurately measured using a digital density meter according to ASTM D4052.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Principle:** This method relies on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Apparatus:

- Digital density meter with an oscillating U-tube
- Syringe or autosampler for sample injection
- Thermostatic control for the measuring cell

Procedure:

- The density meter is calibrated using air and a certified reference standard (e.g., pure water).

- The measuring cell is rinsed with a suitable solvent and dried.
- A small, bubble-free aliquot of **1-Ethoxy-2-propanol** is introduced into the U-tube.
- The instrument measures the oscillation period of the filled tube at a controlled temperature (typically 20 °C).
- The density is automatically calculated and displayed by the instrument's software.

## Determination of Flash Point

The flash point of **1-Ethoxy-2-propanol** is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

**Principle:** This test determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite under controlled conditions.

**Apparatus:**

- Pensky-Martens closed-cup tester, consisting of a brass test cup with a lid, a stirring device, and an ignition source (gas flame or electric igniter).
- Heating source with controlled temperature ramp.

**Procedure:**

- The sample cup is filled with **1-Ethoxy-2-propanol** to the specified level.
- The lid is placed on the cup, and the stirrer is started.
- The sample is heated at a slow, constant rate.
- At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
- The flash point is the lowest temperature at which a distinct flash is observed.

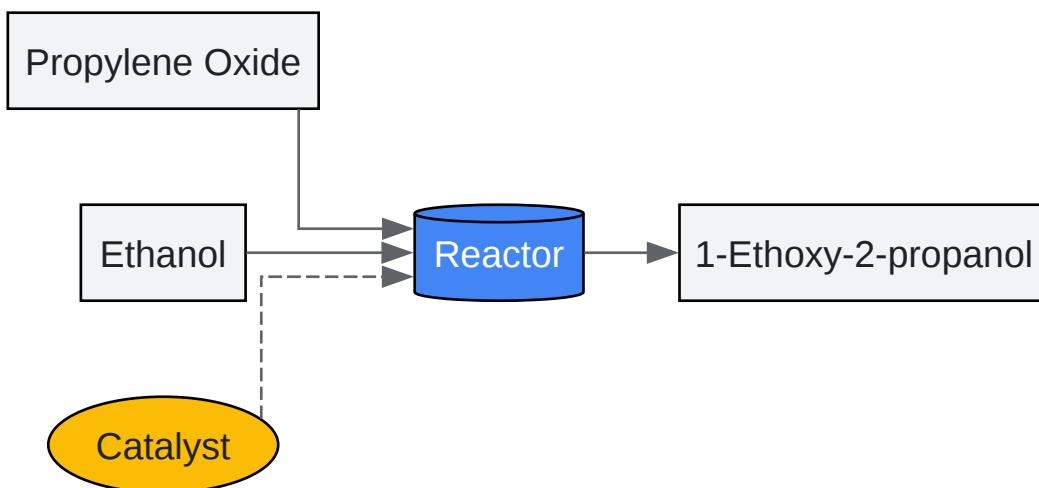
## Determination of Water Solubility

The water solubility of **1-Ethoxy-2-propanol** can be determined using the flask method as outlined in OECD Guideline 105.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

**Principle:** A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

**Apparatus:**

- Flask with a stirrer
- Constant temperature bath
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., gas chromatograph)


**Procedure:**

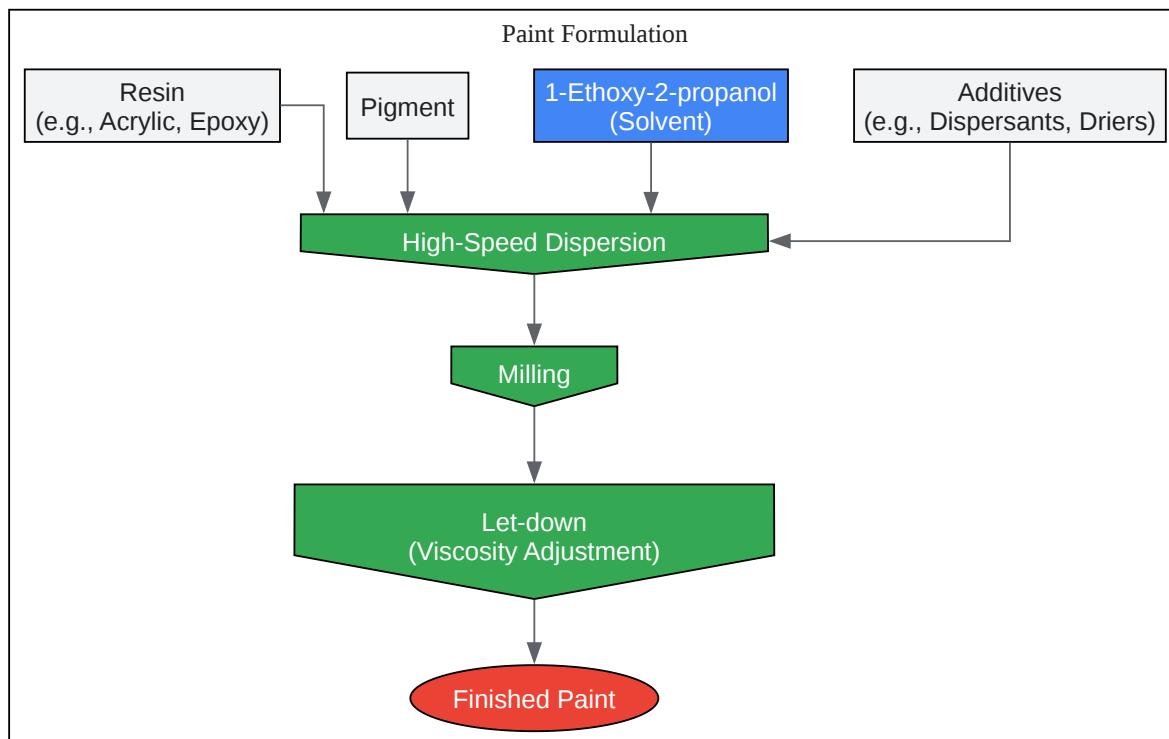
- An excess amount of **1-Ethoxy-2-propanol** is added to a known volume of water in a flask.
- The mixture is agitated in a constant temperature bath until equilibrium is reached.
- The undissolved portion is separated from the saturated aqueous solution by centrifugation or filtration.
- The concentration of **1-Ethoxy-2-propanol** in the clear aqueous phase is determined using a suitable analytical method.

## Synthesis and Industrial Applications

### Synthesis of **1-Ethoxy-2-propanol**

**1-Ethoxy-2-propanol** is commercially produced by the reaction of propylene oxide with ethanol in the presence of a catalyst.[\[25\]](#)

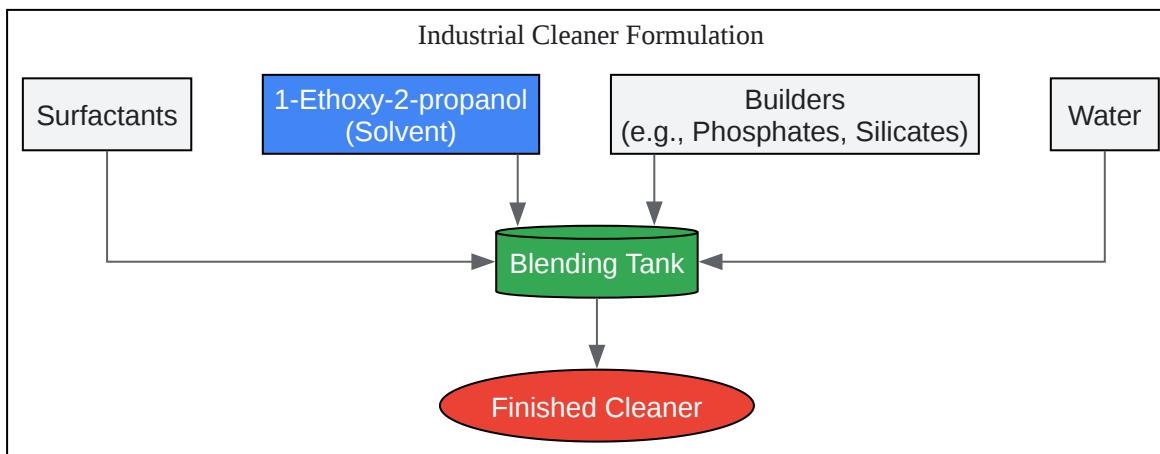



[Click to download full resolution via product page](#)

### Synthesis of **1-Ethoxy-2-propanol**

## Industrial Applications

**1-Ethoxy-2-propanol**'s excellent solvency for a wide variety of resins makes it a key component in the formulation of coatings, inks, and cleaning solutions.[4]


In the coatings industry, **1-Ethoxy-2-propanol** is used as a solvent to dissolve resins and other components, control viscosity, and improve the flow and leveling of the paint.



[Click to download full resolution via product page](#)

#### Generalized Workflow for Paint Formulation

Due to its ability to dissolve both polar and non-polar substances, **1-Ethoxy-2-propanol** is an effective solvent in industrial and institutional cleaners for removing grease, oils, and other soils from hard surfaces.



[Click to download full resolution via product page](#)

#### Simplified Industrial Cleaner Formulation Process

## Biological Signaling Pathways

Based on available scientific literature, **1-Ethoxy-2-propanol** is primarily recognized for its solvent properties and industrial applications. There is currently no significant evidence to suggest its direct involvement in specific biological signaling pathways in the context of drug development or molecular biology research. Its toxicological profile is of interest in occupational health, but this does not typically involve modulation of specific signaling cascades in the way a pharmaceutical agent would.

## Conclusion

**1-Ethoxy-2-propanol** is a well-characterized chemical with a range of established physical and chemical properties. Standardized experimental protocols are available for the accurate determination of these properties. Its primary utility lies in its excellent solvency, which is leveraged in numerous industrial formulations, particularly in the coatings and cleaning industries. While its toxicological properties are documented, it is not typically associated with specific biological signaling pathways relevant to drug development. This guide provides a foundational understanding of **1-Ethoxy-2-propanol** for researchers and scientists in relevant fields.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethoxy-2-propanol properties | Sigma-Aldrich [sigmaaldrich.com]
- 4. atamankimya.com [atamankimya.com]
- 5. m.youtube.com [m.youtube.com]
- 6. petrolube.com [petrolube.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 10. ASTM D1078-11 Standard Test Method for Distillation Range of Volatile Organic Liquids [kssn.net]
- 11. ASTM D4052 - eralytics [eralytics.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 14. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 15. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 17. shxf17.com [shxf17.com]
- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 19. petrolube.com [petrolube.com]

- 20. oecd.org [oecd.org]
- 21. filab.fr [filab.fr]
- 22. OECD 105 - Phytosafe [phytosafe.com]
- 23. oecd.org [oecd.org]
- 24. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Ethoxy-2-propanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074678#1-ethoxy-2-propanol-chemical-and-physical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)